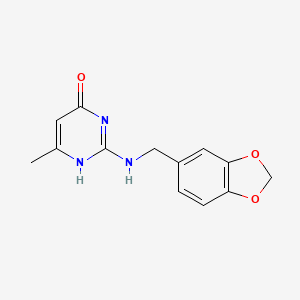
2-(1,3-benzodioxol-5-ylmethylamino)-6-methyl-1H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified by the Chemical Abstracts Service (CAS) number 2-(1,3-benzodioxol-5-ylmethylamino)-6-methyl-1H-pyrimidin-4-one is a chemical entity with various applications in scientific research and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzodioxol-5-ylmethylamino)-6-methyl-1H-pyrimidin-4-one involves specific chemical reactions and conditions. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. Generally, the synthesis involves multiple steps, including the preparation of intermediate compounds, followed by their conversion into the final product through various chemical reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These processes are optimized for efficiency and cost-effectiveness, often utilizing advanced technologies and equipment to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzodioxol-5-ylmethylamino)-6-methyl-1H-pyrimidin-4-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction type and conditions. These products can include oxidized or reduced derivatives, substituted compounds, and other chemically modified forms.
Scientific Research Applications
2-(1,3-benzodioxol-5-ylmethylamino)-6-methyl-1H-pyrimidin-4-one has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to investigate its effects on cellular processes and molecular interactions.
Medicine: Explored for potential therapeutic applications, including drug development and pharmacological research.
Industry: Utilized in the production of specialized materials and chemicals, contributing to advancements in industrial processes.
Mechanism of Action
The mechanism of action of 2-(1,3-benzodioxol-5-ylmethylamino)-6-methyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their activity, and modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(1,3-benzodioxol-5-ylmethylamino)-6-methyl-1H-pyrimidin-4-one include other chemical entities with comparable structures and properties. These compounds may share similar functional groups, reactivity, and applications.
Uniqueness
This compound is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical properties, diverse reactivity, and wide range of uses make it an important entity in the field of chemistry and beyond.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethylamino)-6-methyl-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-8-4-12(17)16-13(15-8)14-6-9-2-3-10-11(5-9)19-7-18-10/h2-5H,6-7H2,1H3,(H2,14,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNRDNVWPCPHDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N=C(N1)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N=C(N1)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
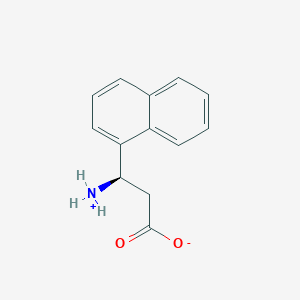
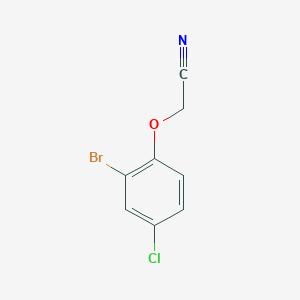
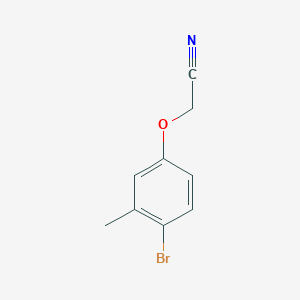
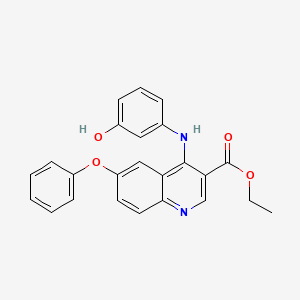
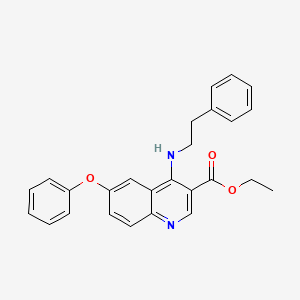
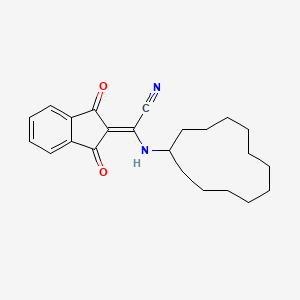
![N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7794160.png)
![N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanamide](/img/structure/B7794166.png)
![N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-(6-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7794168.png)
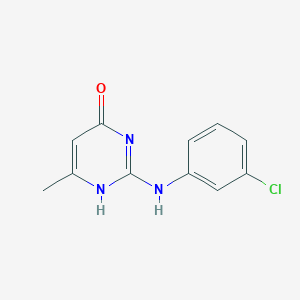
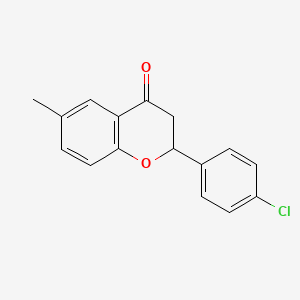
![4-bromo-2-[(E)-(quinazolin-4-ylhydrazinylidene)methyl]phenol](/img/structure/B7794203.png)
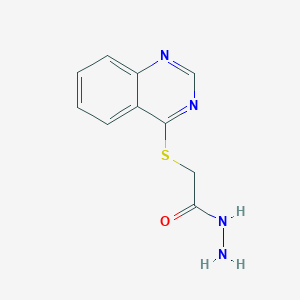
![3-[2-(4-Bromoanilino)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7794214.png)
